4-(4-methoxyphenyl)-3-(3-methylphenyl)-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole
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Overview
Description
4-(4-methoxyphenyl)-3-(3-methylphenyl)-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of methoxy, methyl, and sulfanyl groups attached to the triazole ring, making it a unique and potentially versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-3-(3-methylphenyl)-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of Substituents: The methoxy, methyl, and sulfanyl groups are introduced through various substitution reactions. For example, the methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base.
Final Assembly: The final compound is assembled by coupling the triazole ring with the substituted phenyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-3-(3-methylphenyl)-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, catalytic hydrogenation
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds, sulfonated compounds
Scientific Research Applications
4-(4-methoxyphenyl)-3-(3-methylphenyl)-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-3-(3-methylphenyl)-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of methoxy, methyl, and sulfanyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)-3-(3-methylphenyl)-4H-1,2,4-triazole: Lacks the sulfanyl group, which may affect its chemical and biological properties.
4-(4-methoxyphenyl)-3-(3-methylphenyl)-5-{[(4-methylphenyl)methyl]sulfonyl}-4H-1,2,4-triazole:
Uniqueness
The presence of the sulfanyl group in 4-(4-methoxyphenyl)-3-(3-methylphenyl)-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole makes it unique compared to similar compounds. This group can undergo various chemical transformations, providing opportunities for further functionalization and diversification of the compound’s properties.
Properties
Molecular Formula |
C24H23N3OS |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-3-(3-methylphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C24H23N3OS/c1-17-7-9-19(10-8-17)16-29-24-26-25-23(20-6-4-5-18(2)15-20)27(24)21-11-13-22(28-3)14-12-21/h4-15H,16H2,1-3H3 |
InChI Key |
FEPGHLOABYXAAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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